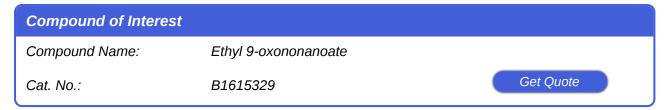


Spectroscopic Profile of Ethyl 9-Oxononanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 9-oxononanoate** (CAS No. 3433-16-7), a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables present a summary of the available and predicted spectroscopic data for **Ethyl 9-oxononanoate**.

Table 1: 1H NMR Spectroscopic Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.76	t	1H	H-9 (Aldehyde)
4.12	q	2H	-OCH2CH3
2.43	t	2H	H-8
2.28	t	2H	H-2
1.65 - 1.55	m	4H	H-3, H-7
1.38 - 1.28	m	6H	H-4, H-5, H-6
1.25	t	3H	-OCH2CH3

Disclaimer: The 1H NMR data is predicted based on the analysis of similar structures and known chemical shift values. Actual experimental values may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~202.9	C-9 (Aldehyde Carbonyl)
173.8	C-1 (Ester Carbonyl)
60.2	-OCH2CH3
43.9	C-8
34.1	C-2
29.0	C-4, C-5
28.8	C-6
24.8	C-3
22.0	C-7
14.2	-OCH2CH3



Disclaimer: The 13C NMR data is predicted based on the analysis of similar structures and known chemical shift values. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm-1)	Functional Group
~2930, ~2855	C-H (Aliphatic) Stretch
~2720	C-H (Aldehyde) Stretch
~1735	C=O (Ester) Stretch
~1725	C=O (Aldehyde) Stretch
~1170	C-O (Ester) Stretch

Disclaimer: The IR data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
200	~5	[M]+ (Molecular Ion)
155	~20	[M - OCH2CH3]+
127	~30	[M - C4H9O]+
101	~100	[C5H9O2]+
83	~40	[C6H11]+
55	~75	[C4H7]+

Data sourced from the NIST WebBook.[1]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **Ethyl 9-oxononanoate** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

13C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Number of Scans: 1024 or more, as 13C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.



Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the 1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of neat **Ethyl 9-oxononanoate** directly onto the ATR crystal.
- Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.

Sample Preparation (Thin Film):

- Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
- Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Acquisition Parameters (Typical):

• Spectral Range: 4000-400 cm-1.



· Resolution: 4 cm-1.

Number of Scans: 16-32.

Data Processing:

Collect a background spectrum of the empty spectrometer.

Collect the sample spectrum.

• The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

GC-MS Parameters (Typical):

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

at 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium.

• Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Mass Spectrometer Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.



Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

- Identify the molecular ion peak ([M]+) to determine the molecular weight.
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose fragmentation pathways consistent with the observed peaks to confirm the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Ethyl 9-oxononanoate**.

Caption: Logical workflow for the spectroscopic analysis of **Ethyl 9-oxononanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 9-Oxononanoate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1615329#spectroscopic-data-of-ethyl-9-oxononanoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com